molecular formula C9H13BrO B8589272 4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 16004-91-4

4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No. B8589272
CAS RN: 16004-91-4
M. Wt: 217.10 g/mol
InChI Key: IZIVVHDGGASIQV-UHFFFAOYSA-N
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Description

4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C9H13BrO and its molecular weight is 217.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16004-91-4

Product Name

4-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

4-bromo-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H13BrO/c1-6-4-7(11)5-9(2,3)8(6)10/h4,8H,5H2,1-3H3

InChI Key

IZIVVHDGGASIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1Br)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of isophorone (13.82 g; 0.1 Mole) and N-bromo-succinimide (17.80 g; 0.1 Mole) in the presence of traces of α,α'-azodiisobutyronitrile was refluxed in 500 ml of CCl4 during 15 minutes. 500 ml of petrol-ether (30°-50° C.) were then added to the cool reaction mixture and the succinimide thus precipitated was filtered off. By evaporating the volatile components of the clear filtrate, crude 3,5,5-trimethyl-4-bromo-cyclohex-2-en-1-one was obtained.
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petrol-ether
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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